molecular formula C15H19N3OS2 B2941087 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1428374-10-0

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2941087
CAS No.: 1428374-10-0
M. Wt: 321.46
InChI Key: XSKQOIUKRCNFBA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Influence on Receptor Affinity

Imidazole replacements, particularly with a piperidine moiety, have been investigated across different structural classes of reference compounds for histamine H(3)-receptor antagonists. This research highlighted the potential application of such compounds in modulating receptor affinity. For example, piperidine analogues of certain ethers maintained in vitro affinities and showed high potency in vivo, suggesting the utility of this chemical modification in developing effective receptor antagonists (Meier et al., 2001).

Antiproliferative Activity

The compound has been part of studies involving novel bioactive heterocycles prepared for antiproliferative activity evaluation. Such research endeavors are crucial for discovering new therapeutic agents against various cancer types. The structural characterization and activity assays of these compounds provide valuable insights into their potential therapeutic applications (Benaka Prasad et al., 2018).

Medicinal Chemistry and Drug Design

Research has been conducted on synthesizing and characterizing thiophene-containing derivatives, including those related to (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, for their anticancer activity. Such studies are foundational in medicinal chemistry, offering a pathway for the development of new drugs with improved efficacy and specificity for cancer treatment. The investigation into these compounds' physicochemical properties and drug-likeness values further supports their potential as promising candidates for further development (Inceler et al., 2013).

Structural and Synthetic Studies

Structural exploration and synthesis studies, including Hirshfeld surface analysis and molecular docking, have been conducted to understand better the compound's interactions and stability. These studies are crucial for the rational design of molecules with desired biological activities, providing insights into the compound's interaction mechanisms and potential for modification to enhance its therapeutic properties (Shahana & Yardily, 2020).

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used as medications and are generally safe for human use under the direction of a healthcare provider, while others may be hazardous .

Future Directions

The future directions of imidazole research are likely to continue to focus on the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-17-8-5-16-15(17)21-10-12-2-6-18(7-3-12)14(19)13-4-9-20-11-13/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKQOIUKRCNFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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